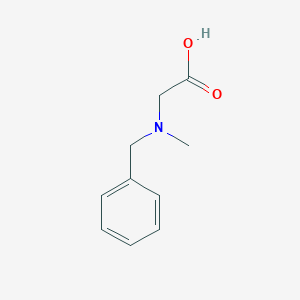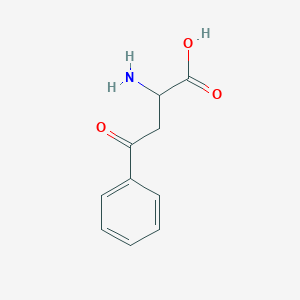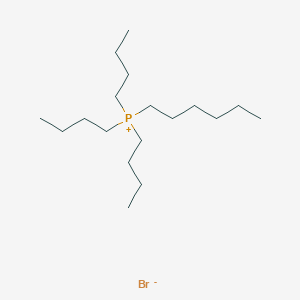
Tributylhexylphosphonium Bromide
Overview
Description
Tributylhexylphosphonium Bromide is a chemical compound with the molecular formula C18H40BrP . It is also known by the name Hexyltributylphosphonium Bromide .
Molecular Structure Analysis
The molecular weight of Tributylhexylphosphonium Bromide is 367.4 . The exact structure is not provided in the search results, but it would be expected to consist of a phosphonium cation with four alkyl groups attached, one of which is a hexyl group, and a bromide anion .Physical And Chemical Properties Analysis
Tributylhexylphosphonium Bromide is a liquid at 20 degrees Celsius . It has a molecular weight of 367.4 . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .Scientific Research Applications
Application 1: Ultrasound-Assisted Extractive/Oxidative Desulfurization
- Summary of the Application: Tributylhexylphosphonium Bromide, also known as Trihexyl tetradecyl phosphonium bromide ([THTDP]Br), has been used as a catalyst and extractant in the ultrasound-assisted extractive/oxidative desulfurization (UEODS) process . This process is used for the sulfur removal of model oil (MO) and acts as the reaction-induced self-separation catalyst .
- Methods of Application or Experimental Procedures: The influence of oxidant to sulfur molar ratio (n (O/S)), mass ratio of model oil to ionic liquid (m (MO/IL)), sonication time, and temperature was observed to investigate the optimal conditions for the UEODS catalyzed by [THTDP]Br . A kinetic study was performed, and the reaction rate constant and half-life were calculated as the oxidation reaction was following pseudo-first-order reaction kinetics .
- Results or Outcomes: The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT . The DBT removal with various initial S-content was observed to be constant, which makes it feasible for practical application . The sulfur removal of base oil (BO) was also examined using various desulfurization systems at DBT optimized conditions . The highest desulfurization efficiency of BO was obtained during the UEODS process, which made it industrially feasible . [THTDP]Br was regenerated and recycled six times with a slight variation in efficiency .
Application 2: Electrochemical Systems
- Summary of the Application: Phosphonium-based ionic liquids, including Tributylhexylphosphonium Bromide, have been increasingly used in electrochemical systems due to their chemical and thermal stabilities, relatively low viscosities, and high conductivities . They are particularly attractive as electrolysis solutions because of their wide electrochemical window .
- Methods of Application or Experimental Procedures: Various voltammetric techniques such as cyclic voltammetry, linear sweep voltammetry, and square wave voltammetry have been used to evaluate the electrochemical stability of these phosphonium room temperature ionic liquids .
- Results or Outcomes: Phosphonium-based ionic liquids characterized by a wide electrochemical window have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects . They can support the electrochemical generation of a stable superoxide ion and offer many advantages such as low combustibility, ionic conductivity, low volatility, and a wide electrochemical window .
Application 3: Phase Transfer Catalyst
- Summary of the Application: Tributylhexylphosphonium Bromide is commonly used as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase to another by forming a complex with the reactant .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. Generally, the phase transfer catalyst is added to the reaction mixture to facilitate the transfer of a reactant from one phase to another .
- Results or Outcomes: The use of Tributylhexylphosphonium Bromide as a phase transfer catalyst can improve the efficiency of various organic synthesis reactions .
Application 4: Electrolyte in Supercapacitors and Lithium-ion Batteries
- Summary of the Application: Tributylhexylphosphonium Bromide has been developed as a new electrolytic mediator for various electrochemical devices such as supercapacitors and lithium-ion batteries . It supports the electrochemical generation of a stable superoxide ion and offers many advantages such as low combustibility, ionic conductivity, low volatility, and a wide electrochemical window .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific device being developed. Generally, the ionic liquid is incorporated into the device as an electrolyte .
- Results or Outcomes: The use of Tributylhexylphosphonium Bromide as an electrolyte can improve the performance and safety of various electrochemical devices .
Application 5: Synthesis of Phosphonium Hexatungstate Complexes
- Summary of the Application: Tributylhexylphosphonium Bromide has been used in the synthesis of novel phosphonium hexatungstate complexes . These complexes have potential applications in materials science, nanotechnology, catalysis, electrochromic/photochromic systems, and sensors .
- Methods of Application or Experimental Procedures: Sodium tungstate is reacted with Tributylhexylphosphonium Bromide in the presence of hydrochloric acid to afford the phosphonium hexatungstate compounds . The compounds are then characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .
- Results or Outcomes: The synthesized phosphonium hexatungstate complexes are stable in air and have excellent atomic absorption, making them good candidates for photolithography .
Safety And Hazards
properties
IUPAC Name |
tributyl(hexyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFETNHIRABGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylhexylphosphonium Bromide | |
CAS RN |
105890-71-9 | |
| Record name | Tributylhexylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



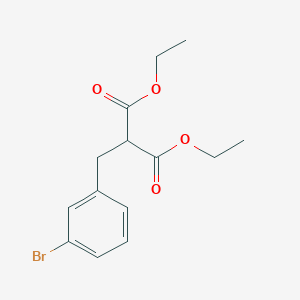
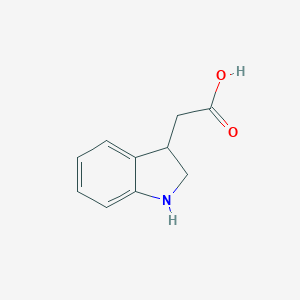
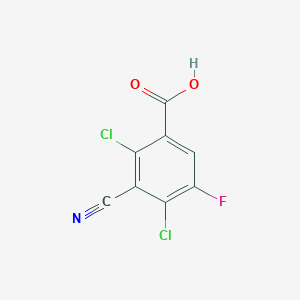
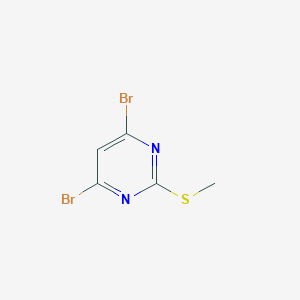
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
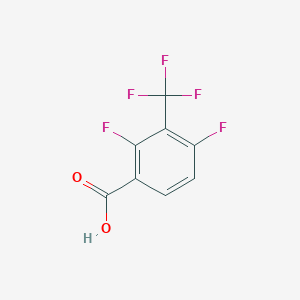
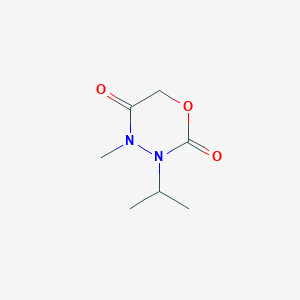
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)
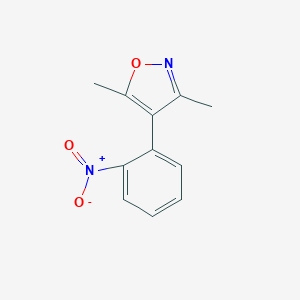

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)
